molecular formula C10H11BrFN B1380859 7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1780751-74-7

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1380859
CAS No.: 1780751-74-7
M. Wt: 244.1 g/mol
InChI Key: NSHWJUXSAQIEPE-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine and fluorine atoms attached to the isoquinoline ring system, along with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable isoquinoline precursor. The reaction conditions often involve the use of bromine and fluorine sources, such as bromine or N-bromosuccinimide (NBS) and fluorine gas or a fluorinating agent like Selectfluor. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient and cost-effective production. The use of automated systems and advanced analytical techniques ensures the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs. Substitution reactions can lead to the formation of new compounds with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of microbial growth, modulation of immune responses, or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom but shares similar structural features.

    7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom but has a similar bromine substitution.

    6,7-Dibromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: Contains an additional bromine atom compared to the target compound.

Uniqueness

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and fluorine atoms on the isoquinoline ring. This dual substitution can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound belonging to the tetrahydroisoquinoline class. Its unique structure, characterized by the presence of bromine and fluorine atoms on the isoquinoline ring, makes it a subject of interest in various biological and medicinal chemistry studies. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C10H11BrFN
  • Molecular Weight : 244.1034 g/mol
  • CAS Number : 1780751-74-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound can bind to specific enzymes and receptors, modulating their activities and leading to significant biological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It can act as an antagonist or agonist at specific receptors, influencing cellular responses.
  • Induction of Apoptosis : Research indicates that it may induce cell death in cancer cells through various pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of cellular processes in microbial cells.

Antiviral Properties

Preliminary investigations indicate potential antiviral activity, although detailed studies are required to elucidate the specific viral targets and the efficacy of the compound against different viruses.

Anticancer Activity

Research has shown promising results regarding the anticancer potential of this compound. It has been observed to inhibit the growth of several cancer cell lines through mechanisms such as:

  • Induction of apoptosis.
  • Inhibition of cell proliferation.

Case Study 1: Anticancer Effects

In a study examining its effects on colon cancer cell lines (HCT116), this compound demonstrated significant growth inhibition. The compound's IC50 values were reported at concentrations lower than those for standard chemotherapeutics used in similar contexts.

Cell LineIC50 (µM)Mechanism
HCT1165Induction of apoptosis
SW4808Cell cycle arrest at G2/M phase

Case Study 2: Antimicrobial Activity

A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited growth effectively at concentrations ranging from 10 to 50 µg/mL. The exact mechanism is under investigation but is believed to involve interference with bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline Lacks bromine atomModerate antimicrobial activity
7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Lacks fluorine atomLimited anticancer effects
6,7-Dibromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Contains additional bromineEnhanced anticancer properties

Properties

IUPAC Name

7-bromo-6-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c1-13-3-2-7-5-10(12)9(11)4-8(7)6-13/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHWJUXSAQIEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
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